Tert-butyl 2-(1-methoxy-2-methyl-3-oxo-3-phenylmethoxypropyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(1-methoxy-2-methyl-3-oxo-3-phenylmethoxypropyl)pyrrolidine-1-carboxylate is a complex organic compound that belongs to the class of pyrrolidine carboxylates. This compound is characterized by its tert-butyl ester group, a methoxy group, and a phenylmethoxypropyl side chain. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(1-methoxy-2-methyl-3-oxo-3-phenylmethoxypropyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the protection of the pyrrolidine nitrogen with a tert-butyl group, followed by the introduction of the methoxy and phenylmethoxypropyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the organic framework, providing a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(1-methoxy-2-methyl-3-oxo-3-phenylmethoxypropyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The carbonyl group in the phenylmethoxypropyl side chain can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Tert-butyl 2-(1-methoxy-2-methyl-3-oxo-3-phenylmethoxypropyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-(1-methoxy-2-methyl-3-oxo-3-phenylmethoxypropyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate: Similar in structure but contains a piperazine ring instead of a pyrrolidine ring.
Tert-butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate: Contains a pyridine ring in place of the phenylmethoxypropyl side chain.
Uniqueness
Tert-butyl 2-(1-methoxy-2-methyl-3-oxo-3-phenylmethoxypropyl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and structural features. The presence of both methoxy and phenylmethoxypropyl groups provides distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.
Properties
IUPAC Name |
tert-butyl 2-(1-methoxy-2-methyl-3-oxo-3-phenylmethoxypropyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO5/c1-15(19(23)26-14-16-10-7-6-8-11-16)18(25-5)17-12-9-13-22(17)20(24)27-21(2,3)4/h6-8,10-11,15,17-18H,9,12-14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIUJIWPLDAAGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1CCCN1C(=O)OC(C)(C)C)OC)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.